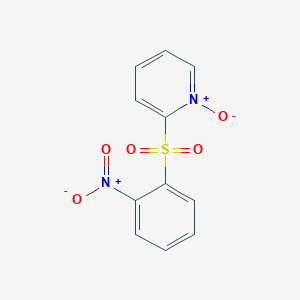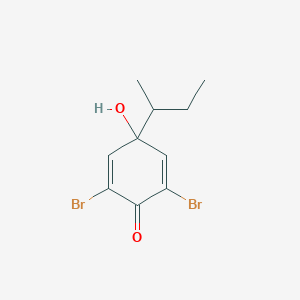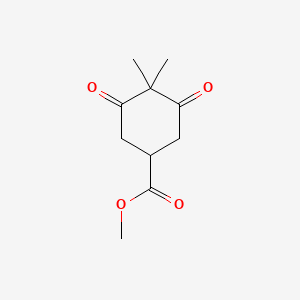![molecular formula C11H24NP B14592651 1-[Di(propan-2-yl)phosphanyl]piperidine CAS No. 61388-50-9](/img/structure/B14592651.png)
1-[Di(propan-2-yl)phosphanyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Di(propan-2-yl)phosphanyl]piperidine is a compound that features a piperidine ring substituted with a di(propan-2-yl)phosphanyl group Piperidine is a six-membered heterocyclic amine, and the di(propan-2-yl)phosphanyl group is a phosphine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Di(propan-2-yl)phosphanyl]piperidine typically involves the reaction of piperidine with di(propan-2-yl)phosphine. This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks the phosphorus atom of di(propan-2-yl)phosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Di(propan-2-yl)phosphanyl]piperidine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Complexation: The phosphine group can form complexes with transition metals, making it useful in catalysis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Halogenated compounds can be used as electrophiles in substitution reactions.
Complexation: Transition metal salts like palladium or platinum can be used to form metal-phosphine complexes.
Major Products:
Phosphine Oxides: Formed from the oxidation of the phosphine group.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Metal Complexes: Formed from the reaction with transition metals.
Wissenschaftliche Forschungsanwendungen
1-[Di(propan-2-yl)phosphanyl]piperidine has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[Di(propan-2-yl)phosphanyl]piperidine largely depends on its role as a ligand in catalysis. The phosphine group coordinates with transition metals, facilitating various catalytic processes. The piperidine ring can also interact with biological targets, potentially influencing the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
1-Di(propan-2-yl)phosphino-2-(N,N-dimethylamino)-1H-indene: Another phosphine-containing compound with different substituents.
Di(propan-2-yl)phosphine: Lacks the piperidine ring but shares the phosphine group.
Piperidine: The parent compound without the phosphine substitution.
Uniqueness: 1-[Di(propan-2-yl)phosphanyl]piperidine is unique due to the combination of the piperidine ring and the di(propan-2-yl)phosphanyl group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
61388-50-9 |
|---|---|
Molekularformel |
C11H24NP |
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
piperidin-1-yl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C11H24NP/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
VHGYXWONBTUADL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C(C)C)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)

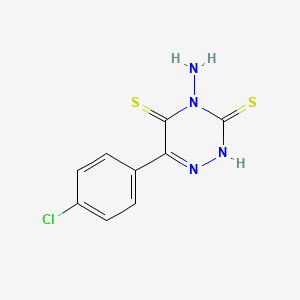
![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
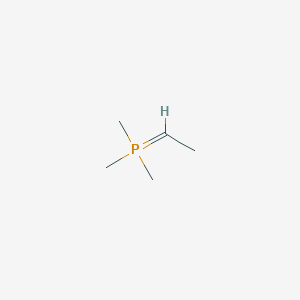
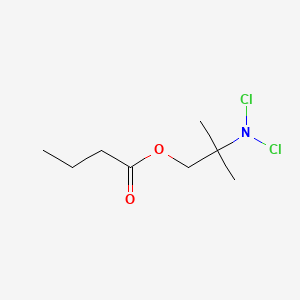
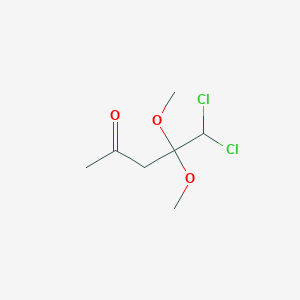

![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
